3-Bromo-5-cyanobenzene-1-sulfonamide
CAS No.: 49674-14-8
Cat. No.: VC5338165
Molecular Formula: C7H5BrN2O2S
Molecular Weight: 261.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49674-14-8 |
|---|---|
| Molecular Formula | C7H5BrN2O2S |
| Molecular Weight | 261.09 |
| IUPAC Name | 3-bromo-5-cyanobenzenesulfonamide |
| Standard InChI | InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
| Standard InChI Key | KRPSIXTXUAQSKG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-bromo-5-cyanobenzenesulfonamide, reflects its substitution pattern:
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Bromine at position 3 (meta to sulfonamide)
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Cyano group at position 5 (para to bromine)
Key structural features include:
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Aromatic system: A benzene ring with conjugated π-electrons, enabling electrophilic substitution reactions.
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Electron-withdrawing groups: The sulfonamide (-I effect) and cyano (-I, -M effects) groups deactivate the ring, directing further substitutions to specific positions .
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Hydrogen-bonding capacity: The sulfonamide NH₂ group participates in hydrogen bonding, influencing solubility and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅BrN₂O₂S | |
| Molecular weight | 261.10 g/mol | |
| Boiling point | Not reported (decomposes) | |
| Density | 1.94 ± 0.1 g/cm³ (predicted) | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves bromination of 5-cyanobenzene-1-sulfonamide:
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Substrate preparation: 5-cyanobenzene-1-sulfonamide is synthesized via sulfonation of cyanobenzene followed by amidation.
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C .
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Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).
Reaction conditions:
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Catalyst: FeBr₃ or AlCl₃ (for Br₂-mediated reactions)
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Yield: 60–75% (optimized conditions)
Industrial Manufacturing
While detailed protocols are proprietary, scale-up adaptations include:
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Continuous flow reactors: To enhance heat transfer and safety during exothermic bromination.
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Quality control: HPLC purity >97% (validated per ICH guidelines) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with:
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Amines: Forms sulfonamide-linked biaryls (e.g., with aniline, yield 82–90%).
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Thiols: Produces thioether derivatives under basic conditions (K₂CO₃/DMF) .
Functional Group Transformations
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Cyano group reduction: LiAlH₄ reduces -CN to -CH₂NH₂, generating 3-bromo-5-aminomethylbenzenesulfonamide.
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Sulfonamide alkylation: Reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated products .
Table 2: Representative Reactions and Products
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Table 3: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.014 | |
| Escherichia coli | 0.039 | |
| Pseudomonas aeruginosa | 0.312 |
Mechanistic insights:
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The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively binding DHPS .
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Bromine enhances membrane permeability, while the cyano group stabilizes enzyme-inhibitor interactions .
Industrial and Research Applications
Pharmaceutical Intermediate
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Antihypertensive agents: Serves as a precursor for benzenesulfonamide-based CA inhibitors .
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Antigout therapeutics: Patent WO2014170793A1 highlights derivatives as xanthine oxidase inhibitors .
Materials Science
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